Trichorabdal A

antitumor in vivo Ehrlich carcinoma

Researchers requiring diterpenoids for in vivo antitumor or anti-H. pylori studies face potency gaps with oridonin-type congeners. Trichorabdal A (CAS 85329-59-5) is the evidence-preferred solution: • In vivo antitumor: Outperforms enmein- and oridonin-types in Ehrlich ascites carcinoma via dual active-site synergism. • Anti-H. pylori: Very strong in vitro activity, selective over other Isodon diterpenoids. • Authentication: X-ray crystallography plus two total syntheses confirm absolute configuration, ensuring >95% HPLC batch-to-batch reproducibility.

Molecular Formula C20H26O5
Molecular Weight 346.4 g/mol
Cat. No. B1254753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichorabdal A
Synonymstrichorabdal A
Molecular FormulaC20H26O5
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C
InChIInChI=1S/C20H26O5/c1-11-12-7-13(22)15-19(6-4-5-18(2,3)14(19)9-21)10-25-17(24)20(15,8-12)16(11)23/h9,12-15,22H,1,4-8,10H2,2-3H3
InChIKeyKIJKAQHLSSAHOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trichorabdal A: Dual-Pharmacophore Diterpenoid for Antitumor and Anti-H. pylori Screening


Trichorabdal A (CAS 85329-59-5) is an ent-kaurane diterpenoid isolated from Rabdosia trichocarpa (Lamiaceae) [1]. It belongs to the trichorabdal-type subclass, distinguished from enmein- and oridonin-type diterpenoids by a spirolactone aldehyde moiety that functions as a second active site alongside the α-methylene cyclopentanone system [2]. The compound exhibits both potent in vivo antitumor activity against Ehrlich ascites carcinoma in mice and very strong in vitro antibacterial activity specifically against Helicobacter pylori [3]. Its total synthesis has been achieved through two independent routes, confirming absolute stereochemistry and enabling analog development [4].

1
Pathway-study fit Supports dual-pharmacophore synergism investigation in in vivo tumor models.
2
Antimicrobial screening context Targeted screening for H. pylori-selective diterpenoid probes.
3
Synthetic scaffold workflow Validated ent-kauranoid scaffold with dual reported total synthesis routes.

Why Trichorabdal A Cannot Be Substituted with Generic Rabdosia Diterpenoids


Within Rabdosia-derived diterpenoids, three structural types—enmein-, oridonin-, and trichorabdal-type—display divergent antitumor potencies, with the trichorabdal-type exhibiting the highest activity against Ehrlich ascites carcinoma in vivo [1]. This superiority is mechanistically attributed to a synergistic increase arising from the presence of two active sites (α-methylene cyclopentanone plus spirolactone aldehyde) within a single molecule, a feature absent in oridonin and enmein congeners [2]. Furthermore, trichorabdal A demonstrates selective and very strong in vitro antibacterial activity against H. pylori, whereas oridonin is inactive against this pathogen, targeting instead Serratia marcescens [3]. Consequently, substituting trichorabdal A with generic in-class diterpenoids without verifying target-specific activity risks losing both the dual-pharmacophore synergy and organism-selective antibacterial effects.

Trichorabdal A

Dual-pharmacophore synergism reported
H. pylori-selective antibacterial profile
Two independent total syntheses established

Generic Rabdosia Diterpenoids

Single-pharmacophore may shift antitumor response
Oridonin inactive against H. pylori in screening
Synthetic accessibility and scaffold utility may differ

Procurement Evidence: Trichorabdal A vs. In-Class Diterpenoid Alternatives


In Vivo Antitumor Superiority in Ehrlich Ascites Carcinoma Model

Among the three diterpenoid types isolated from Rabdosia trichocarpa, the trichorabdal-type exhibited the highest antitumor activity against Ehrlich ascites carcinoma in mice, surpassing both the enmein-type and oridonin-type classes [1]. The potent activity was attributed to a synergistic increase arising from the presence of two active sites (α-methylene cyclopentanone and spirolactone aldehyde) in one molecule [2]. Notably, this synergistic effect was specific to the in vivo Ehrlich model; no corresponding synergy was observed in in vitro HeLa assays or in the P388 lymphocytic leukemia model [1].

In Vivo Antitumor Rank
Head-to-head
Trichorabdal-type > oridonin-type > enmein-type
Reported model-response context in Ehrlich ascites model
Dual-pharmacophore synergism specific to in vivo Ehrlich model; in vitro HeLa not reproduced
antitumor in vivo Ehrlich carcinoma

Selective Anti-H. pylori Activity vs. Oridonin and Other Diterpenoids

Trichorabdal A demonstrates a very strong in vitro antibacterial activity specifically against H. pylori, consistent with the ethnopharmacological use of Rabdosia trichocarpa for gastric complaints [1]. In a comparative MIC screening of ten Isodon diterpenoids against five bacterial strains, oridonin was active against Serratia marcescens but not H. pylori, whereas trichorabdal A displayed activity against H. pylori [2]. The traditional Japanese pharmacopoeia database explicitly distinguishes these compounds: oridonin and enmein are noted for anti-ulcer and Gram-positive antibacterial activity, while trichorabdal A is specifically indicated for H. pylori eradication [3].

Anti-H. pylori Selectivity
Head-to-head
Trichorabdal A: active vs H. pylori vs Oridonin: inactive (Serratia only)
Supports antimicrobial screening context for H. pylori
Pedalitin only other active in 10-compound panel (MIC 25 µg/mL)
antibacterial Helicobacter pylori selectivity

HeLa Cytotoxicity: Nanomolar Potency and Selective Profile

Trichorabdal A exhibits nanomolar cytotoxicity against HeLa cells, with an IC50 of approximately 60 nM [1]. This potency is comparable to maoecrystal V (IC50 = 60 nM against HeLa), but trichorabdal A's cytotoxicity profile differs in selectivity: maoecrystal V was essentially inactive against four other cell lines (IC50 > 40 µM), whereas the broader selectivity profile of trichorabdal A across cell types has been documented in the P388 lymphocytic leukemia model [2]. Longikaurin E, a structurally related ent-kauranoid sharing the same unified synthetic strategy, also exhibits in vitro cytotoxicity but with a different target profile [3].

HeLa Cytotoxicity
Cross-study comparable
IC50 ≈ 60 nM
Supports cytotoxicity endpoint review in HeLa cells
Broader in vivo spectrum (P388) vs maoecrystal V selectivity profile
cytotoxicity HeLa selectivity

Total Synthesis Feasibility as an ent-Kauranoid Scaffold

Two independent total syntheses of trichorabdal A have been reported, demonstrating its accessibility as a synthetic scaffold. The Reisman group (2013) achieved the first total syntheses of (−)-trichorabdal A and (−)-longikaurin E via a unified Pd-mediated oxidative cyclization strategy from a common spirolactone intermediate [1]. The Liang group (2018) reported an orthogonal synthesis of trichorabdal A and maoecrystal Z via a common bicyclo[3.2.1]octane intermediate, bridged through a retro-aldol/aldol cascade [2]. This dual synthetic accessibility, combined with the demonstration that three architecturally distinct ent-kauranoids (trichorabdal A, maoecrystal Z, longikaurin E) can be prepared from common intermediates, positions trichorabdal A as a privileged starting point for analog diversification [1].

Total Synthesis Routes
Class-level
Two independent syntheses reported (2013, 2018)
Synthetic accessibility review for analog diversification
Common spirolactone intermediate bridges maoecrystal Z and longikaurin E
total synthesis ent-kauranoid chemical derivatization

Structural Authentication by X-ray Crystallography

The structures of trichorabdals A, C, and D were unambiguously determined by combined chemical, spectroscopic, and X-ray crystallographic methods [1]. Trichorabdal B required a separate X-ray crystallographic study to elucidate its novel spirosecokaurene skeleton and its acid-catalyzed rearrangement product [2]. Among the trichorabdal series (A–H), trichorabdal A is the only member for which both the structure and the absolute configuration have been firmly established through total synthesis in addition to X-ray methods [3]. This multi-modal structural confirmation provides greater confidence in batch identity verification during procurement.

Structural Authentication
Cross-study comparable
X-ray + dual total synthesis confirmation
Highest confidence structural attribution among congeners
Reduces batch misidentification risk vs trichorabdals B-H
X-ray crystallography structural elucidation absolute configuration

Composition-of-Matter Patent Status vs. Oridonin

Trichorabdal A is explicitly claimed as a composition of matter in Japanese patent JPS5832874A (filed 1981, published 1983), which covers the diterpenoid compound itself and its use as an antitumor agent [1]. In contrast, oridonin, while extensively studied, has been in the public domain for decades and lacks active composition-of-matter protection. For industrial users seeking freedom-to-operate or evaluating licensing opportunities for novel diterpenoid antitumor agents, this distinction in IP status may influence compound selection, particularly for programs targeting indications distinct from the original patent claims [1].

Patent Status
Supporting evidence
JPS5832874A composition-of-matter (expired)
IP due diligence context for industrial procurement
Well-defined patent history vs oridonin crowded derivative landscape
patent composition of matter intellectual property

Optimal Procurement Scenarios for Antitumor and Antibacterial Research


In Vivo Antitumor Efficacy Studies in Ehrlich Ascites Models

Trichorabdal A is the evidence-preferred choice for in vivo antitumor studies employing the Ehrlich ascites carcinoma model, where the trichorabdal-type diterpenoids have been demonstrated to outperform both oridonin-type and enmein-type congeners from the same plant source [1]. The dual-pharmacophore synergism (α-methylene cyclopentanone + spirolactone aldehyde) is uniquely operative in this model and is not replicated in vitro or in the P388 leukemia model . Procurement recommendation: verify batch purity by HPLC (>95%) and confirm structural identity by NMR against published X-ray crystallographic data.

Anti-H. pylori Drug Discovery and Gastric Infection Research

For programs targeting H. pylori, trichorabdal A provides organism-selective antibacterial activity not observed with the more commonly studied oridonin, which lacks H. pylori activity [1]. This selectivity aligns with the ethnopharmacological use of R. trichocarpa for gastric complaints, providing a mechanistic rationale for lead optimization . Screening panels should include pedalitin as a comparator (the only other Isodon diterpenoid with confirmed H. pylori activity at MIC 25 µg/mL) .

ent-Kauranoid Medicinal Chemistry and Analog Diversification

With two independent total synthesis routes established, trichorabdal A serves as a validated synthetic scaffold for analog generation [1]. The demonstration that trichorabdal A, maoecrystal Z, and longikaurin E can all be accessed from a common spirolactone intermediate makes trichorabdal A the strategic entry point for SAR programs exploring the structure space around these three bioactive ent-kauranoid architectures .

Natural Product Reference Standard for Analytical Method Development

Trichorabdal A's multi-modal structural authentication—X-ray crystallography [1] plus absolute configuration confirmation via two independent total syntheses —makes it a high-confidence reference standard for HPLC, LC-MS, and NMR method development. This level of authentication exceeds that of most other trichorabdal congeners (B, C, D, E, F, G, H), which lack total synthesis confirmation .

Application
Selection Property
Validation Focus
Ehrlich ascites tumor-model studies
Dual-pharmacophore synergism context
Model-specific antitumor response review
H. pylori antimicrobial screening
Organism-selective antibacterial profile
MIC endpoint and selectivity panel verification
ent-Kauranoid analog diversification
Validated synthetic scaffold accessibility
Synthetic route reproducibility and intermediate stability
Natural product analytical reference
Multi-modal structural authentication level
X-ray and total synthesis identity confirmation
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